molecular formula C17H14N2O2 B1615244 Methyl 2-(4-aminophenyl)quinoline-4-carboxylate CAS No. 94541-55-6

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate

Cat. No.: B1615244
CAS No.: 94541-55-6
M. Wt: 278.3 g/mol
InChI Key: SLJVLRVWOJQKEM-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate (CAS 94541-55-6) is a high-purity organic compound with a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol . This chemical features a quinoline core substituted with a 4-aminophenyl group at the 2-position and a methyl carboxylate at the 4-position, presenting three aromatic rings and two rotatable bonds in its structure . This compound serves as a key chemical intermediate and scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents. Its structure is integral to the "cap" moiety of advanced inhibitors targeting histone deacetylases (HDACs) . HDACs are validated anticancer targets, and inhibition of specific isoforms like HDAC3 can induce cancer cell cycle arrest and promote apoptosis . Researchers utilize this aminophenyl-quinoline scaffold to create molecules that form strong hydrophobic interactions at the active site of enzymes, driving the discovery of potent and selective inhibitors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJVLRVWOJQKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353859
Record name methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94541-55-6
Record name methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthetic approach to Methyl 2-(4-aminophenyl)quinoline-4-carboxylate generally involves:

  • Construction of the quinoline-4-carboxylate core.
  • Introduction of a 4-nitrophenyl substituent at the 2-position of quinoline.
  • Reduction of the nitro group to the amino group to yield the target compound.

The key challenge is the selective reduction of the nitro group without affecting other sensitive functionalities.

Preparation of 2-(4-aminophenyl)-2-methylpropionitrile Intermediate

A crucial intermediate in the synthesis of related quinoline derivatives is 2-(4-aminophenyl)-2-methylpropionitrile, which can be prepared via a two-step process:

  • Step 1: Formation of 2-(4-nitrophenyl)-2-methylpropionitrile
    This involves using p-nitrophenylacetonitrile and methyl iodide under strong base conditions such as sodium hydride (NaH). The reaction proceeds with alkylation to introduce the methyl group.

  • Step 2: Reduction of Nitro Group to Amino Group
    The nitro group is reduced to the amino group using reducing agents like Pd/C, SnCl2, or Fe/NH4Cl. The reduction step is critical and often requires excess metal reducing agents.

Example from Patent CN111187181B:
Compound 3 (a precursor) was dissolved in ethanol with 2M HCl and refluxed at 80 °C for 12 hours. After workup involving extraction and silica gel chromatography, the target compound 4 (2-(4-aminophenyl)-2-methylpropionitrile) was obtained as a light yellow solid with a 95% yield.

Step Reagents/Conditions Yield (%) Notes
Alkylation p-nitrophenylacetonitrile, methyl iodide, NaH Not specified Requires handling of strong base
Reduction Pd/C or Fe/NH4Cl, excess metal Not specified Key step, nitro to amino group
Hydrolysis & Purification Ethanol, HCl reflux, chromatography 95 High yield, mild conditions

Quinoline-4-carboxylate Core Construction

Several methods exist for synthesizing quinoline-4-carboxylic acid derivatives, which can be esterified to methyl esters. Common synthetic routes include:

  • Pfitzinger Reaction:
    Reaction of isatin with ketones or aldehydes in the presence of base or acid catalysts to form quinoline-4-carboxylic acids. This method can be accelerated by microwave irradiation to reduce reaction times and improve yields.

  • One-Pot Multicomponent Reactions:
    Combining 1-naphthylamine, benzaldehyde derivatives, and pyruvic acid in the presence of catalysts such as Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride under solvent-free conditions to yield 2-arylquinoline-4-carboxylic acids efficiently.

Table: Representative Quinoline-4-carboxylic Acid Synthesis Methods

Method Key Reactants Catalyst/Conditions Yield (%) Notes
Pfitzinger Reaction Isatin + ketone/aldehyde Base or acid, reflux or microwave irradiation 68-96 Microwave reduces reaction time
One-pot multicomponent 1-naphthylamine + benzaldehyde + pyruvic acid Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride, 80 °C, solvent-free 84-93 High yield, short reaction time

Esterification to this compound

After the quinoline-4-carboxylic acid derivative is synthesized, esterification is performed to obtain the methyl ester:

  • Typically, the acid is reacted with methanol under acidic or catalytic conditions.
  • Microwave irradiation can be used to accelerate esterification.
  • Purification is achieved via recrystallization or chromatography.

Reduction of Nitro Group on Quinoline Derivatives

If the quinoline derivative contains a nitro group at the 4-aminophenyl substituent, selective reduction is necessary:

  • Catalytic hydrogenation using Pd/C or other metal catalysts.
  • Chemical reduction with SnCl2 or Fe/NH4Cl.
  • Conditions are optimized to avoid over-reduction or degradation of the quinoline core.

Recent Advances and Catalytic Innovations

  • Magnetic Nanoparticle Catalysts:
    Novel ionically tagged magnetic nanoparticles with urea linkers have been applied as catalysts for the synthesis of 2-arylquinoline-4-carboxylic acids. These catalysts provide high yields, short reaction times, and easy recovery/reuse via magnetic separation.

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been demonstrated to significantly reduce reaction times in quinoline synthesis and esterification steps, improving efficiency and yields.

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Key Reagents/Conditions Outcome/Yield
1 Synthesis of 2-(4-nitrophenyl) intermediate p-Nitrophenylacetonitrile, methyl iodide, NaH Intermediate for reduction
2 Reduction of nitro to amino Pd/C, SnCl2, or Fe/NH4Cl, reflux in ethanol + HCl 95% yield (example)
3 Quinoline-4-carboxylic acid synthesis Isatin + aldehydes/ketones, Pfitzinger reaction or one-pot MCR 68-93% yield
4 Esterification to methyl ester Methanol, acid catalyst or microwave irradiation High yield
5 Final purification Chromatography, recrystallization Pure this compound

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 2-(4-aminophenyl)quinoline-4-carboxylic acid, a key intermediate for further derivatization .

Condition Catalyst/Solvent Temperature Yield
Acidic (HCl/H₂SO₄)Ethanol/waterReflux85–92%
Basic (NaOH/KOH)Aqueous ethanol80°C78–88%

Applications :

  • The carboxylic acid is coupled with pyrimidine derivatives via nucleophilic aromatic substitution (e.g., with 2-chloro-4-arylpyrimidines) to generate hybrids with lactate dehydrogenase (LDH) inhibitory activity .

Amidation Reactions

The ester group participates in aminolysis with primary or secondary amines to form amide derivatives, often used in drug discovery .

Example Procedure :

  • Activation : Treat the ester with SOCl₂ to form the acid chloride.

  • Coupling : React with N,N-dimethylpropylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

  • Yield : 86% (pale yellow liquid) .

Key Applications :

  • Amidation generates compounds like N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide , evaluated for antibacterial activity .

Functionalization of the 4-Aminophenyl Group

The aromatic amine at position 2 undergoes electrophilic substitution and diazotization:

Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) in DCM to form N-acylated derivatives .

  • Conditions : Et₃N, 0°C → room temperature, 12 h.

Diazotization and Coupling

  • Diazonium salts form in HNO₂/HCl, enabling coupling with phenols or arylamines to generate azo dyes .

Catalytic Modifications

The compound participates in multicomponent reactions (MCRs) using magnetically recoverable catalysts:

Example :

  • Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride

  • Reaction : Solvent-free, 80°C, 30 min

  • Yield : 89–95% for quinoline-pyrimidine hybrids .

Biological Activity Correlations

Derivatives of this compound exhibit:

  • hLDHA Inhibition : IC₅₀ ≈ 1 μM for select pyrimidine-quinoline hybrids .

  • Anticancer Activity : HDAC3-selective inhibitors derived from this scaffold show potent antiproliferative effects .

Stability and Reactivity Notes

  • pH Sensitivity : The carboxylic acid intermediate precipitates at pH ≈ 6 but dissolves at higher or lower pH .

  • Photoreactivity : Quinoline derivatives may undergo photodegradation; storage in amber vials is recommended .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(4-aminophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation and survival, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The 4-aminophenyl group distinguishes the target compound from structurally similar derivatives:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (CAS: 488861-00-3) features a bromine atom, an electron-withdrawing group, which may reduce electron density on the quinoline ring compared to the amino group. This impacts reactivity in electrophilic substitution or binding to biological targets . Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () includes a methoxy group at position 6, enhancing solubility and altering steric interactions .

Physical Properties

Key physical parameters of selected analogs:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
Methyl 2-(4-aminophenyl)quinoline-4-carboxylate 4-aminophenyl, methyl ester Not reported ~308.3 (estimated)
Methyl 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylate 4-fluorophenyl, benzoyl 183–185 413.4
Methyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate 4-bromophenyl, 6-methyl Not reported 356.21
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 4-chlorophenyl, sulfanyl, methoxy Not reported 421.9

Biological Activity

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C17H16N2O2
  • Molecular Weight : 284.32 g/mol

The compound features a quinoline core substituted with a methyl ester and an amino group, which enhances its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acid exhibit notable antibacterial properties. This compound was evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The compound exhibited significant activity against S. aureus, while showing weaker effects against P. aeruginosa. This suggests that structural modifications can enhance the antibacterial efficacy of quinoline derivatives.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Effects

A study focused on the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The findings are summarized below:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Induction of apoptosis via caspase activation
HT-2920Inhibition of cell cycle progression

The results indicated that the compound effectively reduced cell viability in both cancer types, with apoptosis being a primary mechanism.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in bacterial resistance and cancer progression.
  • Hydrogen Bonding : The presence of the amino group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(4-aminophenyl)quinoline-4-carboxylate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via Pfitzinger-like reactions, where substituted anthranilic acid derivatives react with ketones in the presence of acid catalysts. For example, evidence from similar quinoline-4-carboxylate syntheses (e.g., ethyl quinoline-2-carboxylate in ) highlights the use of phosphorus oxychloride (POCl₃) as a catalyst under reflux conditions (348–353 K) to achieve yields of 65–70%. Critical parameters include stoichiometric control of the 4-aminophenyl substituent and purification via recrystallization from ethanol to remove byproducts .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous compounds like 2-(4-methylphenyl)quinoline-4-carboxylic acid ( ) were analyzed using SHELXL software (part of the SHELX suite) to refine crystal parameters (e.g., monoclinic space group P2₁/c, unit cell dimensions a = 4.1001 Å, b = 15.3464 Å). Key metrics include R-factors (<0.05) and data-to-parameter ratios (>12.0) to ensure structural accuracy .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s aromatic and carboxylate moieties. Evidence from safety data sheets (e.g., for similar quinoline derivatives) recommends avoiding water due to limited solubility, with DMSO concentrations ≤1% v/v to maintain biocompatibility in cell-based assays .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-aminophenyl vs. methylphenyl) on the quinoline core affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For instance, replacing the 4-aminophenyl group with a 4-methylphenyl group (as in ) alters π-π stacking interactions and hydrogen-bonding potential, which can be quantified via molecular docking or fluorescence quenching assays. Computational tools like DFT or molecular dynamics simulations further predict electronic effects (e.g., electron-donating amino groups enhance binding to DNA gyrase in antimicrobial studies) .

Q. What analytical techniques resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions arise from solvent polarity or tautomeric equilibria. High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) are critical. For example, in -amino-2-methylquinoline-4-carboxylic acid’s NMR data (δ 7.8–8.2 ppm for aromatic protons) were validated against theoretical calculations using Gaussian09 with B3LYP/6-31G(d) basis sets. Cross-referencing with crystallographic data (e.g., ) resolves ambiguities .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors). For instance, highlights fluorinated quinoline derivatives’ enhanced blood-brain barrier penetration. Pharmacokinetic parameters (logP, PSA) are optimized using QSAR models, while synthetic feasibility is assessed via retrosynthetic tools like Synthia .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real-time. notes that continuous flow reactors improve reproducibility for quinoline carboxylates by maintaining precise temperature and mixing ratios. Post-synthesis, HPLC-PDA (Photo-Diode Array) with C18 columns (e.g., 90:10 acetonitrile/water mobile phase) ensures purity ≥95% .

Q. How does the compound’s photostability impact its utility in fluorescence-based assays?

  • Methodological Answer : Accelerated stability studies (ICH Q1B guidelines) under UV-Vis light (e.g., 365 nm for 48 hours) quantify degradation. Quenching effects are minimized by adding antioxidants (e.g., 0.1% w/v ascorbic acid) or using amber glassware. ’s photodegradation analysis of 4-hydroxy-2-methylquinoline provides a benchmark for protocol design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(4-aminophenyl)quinoline-4-carboxylate
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Methyl 2-(4-aminophenyl)quinoline-4-carboxylate

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